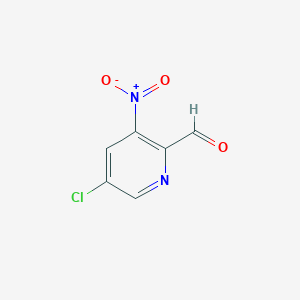

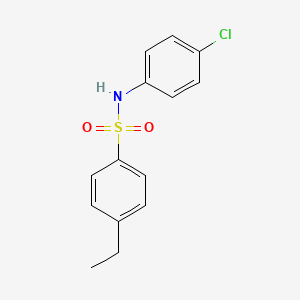

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide

描述

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide, commonly known as CES, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 305.82 g/mol. CES has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

科学研究应用

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These compounds were confirmed using NMR, IR, and elemental analysis. Notably, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . Further investigations into its antiviral properties could be valuable.

Antibacterial and Antibiofilm Properties

While not directly studied for this compound, related derivatives have been explored. For instance, certain nicotinamide derivatives containing chlorophenyl moieties demonstrated antibacterial and antibiofilm activities . Investigating similar effects for N-(4-chlorophenyl)-4-ethylbenzenesulfonamide could be worthwhile.

Anti-Allergic Activities

Novel piperazine derivatives, including those with chlorophenyl substituents, have been evaluated for anti-allergic properties. Some of these compounds showed stronger potency against allergic asthma and itching than the positive control drug . Considering the structural similarities, it’s plausible that N-(4-chlorophenyl)-4-ethylbenzenesulfonamide might exhibit similar effects.

Herbicidal Potential

Sulfonamide derivatives have been investigated for potential agricultural applications, including herbicidal properties . Although specific studies on this compound are scarce, exploring its effects on plant growth and weed control could be relevant.

Antifungal Activity

Sulfonamide derivatives have been associated with antifungal properties . While direct evidence for N-(4-chlorophenyl)-4-ethylbenzenesulfonamide is limited, considering its structural features, it might be worth exploring its antifungal potential.

Anticonvulsant Effects

Certain 1,3,4-thiadiazoles have displayed anticonvulsant properties . Although not directly studied for this compound, further investigations could reveal whether it exhibits similar effects.

属性

IUPAC Name |

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-11-3-9-14(10-4-11)19(17,18)16-13-7-5-12(15)6-8-13/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCQOGABDWBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2792072.png)

![7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2792073.png)

![(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2792075.png)

![7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792079.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)